molecular formula C26H21N5O2 B2980302 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1326825-07-3

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No. B2980302
CAS RN: 1326825-07-3
M. Wt: 435.487
InChI Key: WLETXRBOHIUWIH-UHFFFAOYSA-N
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Description

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a useful research compound. Its molecular formula is C26H21N5O2 and its molecular weight is 435.487. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Heterocyclic Systems : Research has shown the synthesis of complex heterocyclic systems, which are structurally related to the compound . For instance, the synthesis of naphtho[1,2-e]pyrazolo[5,1-b][1,3]oxazine involves condensation processes similar to those that might be used in synthesizing your compound of interest (Osyanin, Nakushnov, & Klimochkin, 2011).
  • X-ray Diffraction Studies : X-ray diffraction studies have been conducted on related compounds to determine their molecular structure, as seen in the case of 15-(1-benzyl-1H-imidazol-5-yl)-9,10-dimethoxy-12,13-dihydro-7aH,15H-naphto[1′,2′:5,6][1,3]oxazino[2,3-a]isoquinoline (Osyanin, Ivleva, Rybakov, & Klimochkin, 2015).

Photophysical Studies

Chemical Synthesis and Reactions

Biological Applications

  • Antibacterial and Antifungal Activity : Some novel pyrazoline and pyrazole derivatives have been synthesized and tested for their antibacterial and antifungal activity. These findings suggest potential biological applications for similar heterocyclic compounds (Hassan, 2013).

Catalysis and Reaction Efficiency

  • Efficient Synthesis Methods : Studies have shown efficient methods for synthesizing benzo(naphtho)quinoline derivatives, which might be relevant for the efficient synthesis of compounds like the one you're interested in (Wang, Zhou, Yin, Yang, & Tu, 2010).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one with 2-oxoethyl-3,4-dihydroquinoline in the presence of a suitable catalyst.", "Starting Materials": [ "2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one", "2-oxoethyl-3,4-dihydroquinoline" ], "Reaction": [ "To a solution of 2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (1.0 mmol) in dry DMF (10 mL) was added 2-oxoethyl-3,4-dihydroquinoline (1.2 mmol) and a catalytic amount of TBD (0.1 mmol).", "The reaction mixture was stirred at room temperature for 24 hours.", "The reaction was quenched with water and extracted with ethyl acetate.", "The organic layer was washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.", "The crude product was purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired product as a white solid." ] }

CAS RN

1326825-07-3

Product Name

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Molecular Formula

C26H21N5O2

Molecular Weight

435.487

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-naphthalen-1-ylpyrazolo[1,5-d][1,2,4]triazin-4-one

InChI

InChI=1S/C26H21N5O2/c32-25(29-14-6-10-19-8-2-4-13-23(19)29)16-30-26(33)24-15-22(28-31(24)17-27-30)21-12-5-9-18-7-1-3-11-20(18)21/h1-5,7-9,11-13,15,17H,6,10,14,16H2

InChI Key

WLETXRBOHIUWIH-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC6=CC=CC=C65

solubility

not available

Origin of Product

United States

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